Cas no 114362-19-5 (2-Isopropyl-pyrimidin-4-ylamine)
2-Isopropyl-pyrimidin-4-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Isopropylpyrimidin-4-amine
- 2-(1-METHYLETHYL)-4-PYRIMIDINAMINE
- 2-propan-2-ylpyrimidin-4-amine
- 4-Pyrimidinamine,2-(1-methylethyl)-
- 2-Isopropyl-pyrimidin-4-ylamine
- 2-(propan-2-yl)pyrimidin-4-amine
- 4-Pyrimidinamine, 2-(1-methylethyl)- (9CI)
- AKOS011056501
- CS-0341470
- 114362-19-5
- AREOKSGFWPUZLH-UHFFFAOYSA-N
- SCHEMBL1829748
- AT33670
- SB30836
- MFCD11043788
- 4-Pyrimidinamine, 2-(1-methylethyl)-
- DTXSID50552584
- 2-isopropyl-4-pyrimidinamine
- EN300-1240465
- DB-354661
- ALBB-034438
-
- MDL: MFCD11043788
- Inchi: 1S/C7H11N3/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10)
- InChI Key: AREOKSGFWPUZLH-UHFFFAOYSA-N
- SMILES: N1C(=CC=NC=1C(C)C)N
Computed Properties
- Exact Mass: 137.09543
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.8
2-Isopropyl-pyrimidin-4-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB538102-100 mg |
2-Isopropyl-pyrimidin-4-ylamine; . |
114362-19-5 | 100MG |
€564.60 | 2023-04-14 | ||
| Chemenu | CM164612-1g |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 95% | 1g |
$557 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-1g |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-5g |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 5g |
16943.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-500mg |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 500mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-250mg |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-100mg |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0234-50mg |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 98% | 50mg |
1110.94CNY | 2021-05-08 | |
| Chemenu | CM164612-1g |
2-Isopropyl-pyrimidin-4-ylamine |
114362-19-5 | 95% | 1g |
$369 | 2023-02-19 | |
| abcr | AB538102-250 mg |
2-Isopropyl-pyrimidin-4-ylamine; . |
114362-19-5 | 250MG |
€734.60 | 2023-04-14 |
2-Isopropyl-pyrimidin-4-ylamine Suppliers
2-Isopropyl-pyrimidin-4-ylamine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Isopropyl-pyrimidin-4-ylamine
Introduction to 2-Isopropyl-pyrimidin-4-ylamine (CAS No. 114362-19-5)
2-Isopropyl-pyrimidin-4-ylamine, identified by the chemical compound code CAS No. 114362-19-5, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine derivatives, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 2-isopropyl-pyrimidin-4-ylamine features a pyrimidine ring substituted with an isopropyl group at the 2-position and an amine group at the 4-position, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-isopropyl-pyrimidin-4-ylamine typically involves multi-step organic reactions, often starting from readily available pyrimidine precursors. The introduction of the isopropyl group at the 2-position and the amine functionality at the 4-position requires precise control over reaction conditions, including temperature, solvent selection, and catalyst systems. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity levels. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in drug discovery. The amine group in 2-isopropyl-pyrimidin-4-ylamine serves as a versatile pharmacophore, enabling further functionalization through various chemical transformations. This flexibility has led to its incorporation into numerous lead compounds targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The isopropyl substituent at the 2-position not only enhances the solubility of the compound but also influences its metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 2-isopropyl-pyrimidin-4-ylamine is its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways and restore normal cellular function. The pyrimidine core of 2-isopropyl-pyrimidin-4-ylamine provides a scaffold that can be modified to interact with the active sites of kinases, while the amine group allows for further optimization to improve potency and selectivity. Several preclinical studies have demonstrated promising results using derivatives of this compound in inhibiting aberrant signaling pathways in cancer cells.
In addition to its applications in oncology, 2-isopropyl-pyrimidin-4-ylamine has shown potential in treating infectious diseases. The growing threat of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. Pyrimidine derivatives have been explored as inhibitors of bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria. The structural features of 2-isopropyl-pyrimidin-4-ylamine make it a suitable candidate for designing molecules that disrupt bacterial proliferation without harming host cells. Preliminary studies have indicated that certain derivatives exhibit significant antibacterial activity against resistant strains.
The pharmacokinetic properties of 2-isopropyl-pyrimidin-4-ylamine are also subjects of extensive research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Computational modeling techniques have been employed to predict the ADME properties of this compound based on its structural features. These models help researchers identify potential liabilities early in the drug development process, thereby saving time and resources. Additionally, experimental studies have been conducted to validate these predictions and refine our understanding of how 2-isopropyl-pyrimidin-4-ylamine behaves within biological systems.
The role of pyrimidine derivatives in modulating immune responses has also been explored recently. Immune checkpoint inhibitors are a class of drugs that have revolutionized cancer immunotherapy by enhancing the body's ability to recognize and destroy tumor cells. Pyrimidine-based compounds have been investigated as potential immune modulators due to their ability to interact with immune cell surface receptors and intracellular signaling pathways. Research has shown that derivatives of 2-isopropyl-pyrimidin-4-ylamine can influence immune cell function, leading to improved anti-tumor responses in preclinical models.
In conclusion,2-isopropyl-pyrimidin-4-ylamine (CAS No. 114362-19-5) is a versatile intermediate with significant potential in pharmaceutical applications. Its unique structural features make it suitable for developing kinase inhibitors, antimicrobial agents, and immune modulators. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern drug discovery efforts.
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